1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene
CAS No.:
Cat. No.: VC16536311
Molecular Formula: C8H6Br2F2O
Molecular Weight: 315.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6Br2F2O |
|---|---|
| Molecular Weight | 315.94 g/mol |
| IUPAC Name | 1-bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H6Br2F2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 |
| Standard InChI Key | QETLQGRUOOWFJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)CBr)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene (C₈H₆Br₂F₂O) features a benzene ring substituted with:
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A bromine atom at position 1
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A bromomethyl (-CH₂Br) group at position 2
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A difluoromethoxy (-OCF₂H) group at position 4
This arrangement creates distinct electronic effects:
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The difluoromethoxy group exerts strong electron-withdrawing properties via inductive effects (-I), deactivating the aromatic ring and directing electrophilic substitutions to specific positions .
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The bromomethyl group introduces steric bulk and serves as a reactive site for nucleophilic substitution (SN₂) or elimination reactions .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Primary Synthesis Routes
The compound is typically synthesized through sequential functionalization of a benzene precursor:
Step 1: Difluoromethoxylation
4-Hydroxybenzaldehyde undergoes difluoromethoxylation using chlorodifluoromethane (ClCF₂H) under basic conditions :
Step 2: Bromination
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Ring Bromination: Electrophilic bromination at position 1 using Br₂/FeBr₃ .
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Side-Chain Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and azo initiators :
Table 2: Optimization Parameters for Bromination
| Condition | Yield Improvement | Side Reactions Mitigated |
|---|---|---|
| NBS (1.1 eq), CCl₄, 80°C | 78% → 89% | Di-bromination reduced |
| AIBN (0.05 eq) | - | Polymerization suppressed |
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes SN₂ reactions with diverse nucleophiles:
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Ammonia: Forms 2-(aminomethyl)-1-bromo-4-(difluoromethoxy)benzene at 60°C in THF .
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Sodium Azide: Produces 2-(azidomethyl)-1-bromo-4-(difluoromethoxy)benzene, a precursor for click chemistry .
Electronic Effects: The difluoromethoxy group’s -I effect accelerates SN₂ kinetics by polarizing the C-Br bond in the bromomethyl group .
Electrophilic Aromatic Substitution
Despite ring deactivation, nitration occurs at position 5 (meta to difluoromethoxy) using fuming HNO₃/H₂SO₄:
Comparative Analysis with Analogues
Table 3: Reactivity Comparison of Halogenated Benzene Derivatives
Key trends:
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Lower EAS reactivity in the target compound vs. mono-halogenated analogues due to cumulative deactivation .
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SN₂ rates correlate with leaving-group ability (Br > Cl) and steric accessibility .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antifungal agents: Via Suzuki coupling to introduce triazole moieties .
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Kinase inhibitors: Through Buchwald-Hartwig amination at the bromomethyl site .
Material Science
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Liquid crystals: Difluoromethoxy groups enhance dielectric anisotropy in mesogens .
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Polymer crosslinkers: Bromomethyl groups enable thiol-ene polymerization networks.
| Parameter | Specification |
|---|---|
| Storage temperature | 2–8°C under argon |
| Stability | Hydrolyzes in humid air |
| PPE requirements | Nitrile gloves, face shield |
Decontamination: Neutralize spills with 10% sodium thiosulfate to reduce Br₂ emission risks .
Future Research Directions
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Catalytic asymmetric functionalization of the bromomethyl group.
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DFT studies to model substituent effects on regioselectivity.
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Green chemistry approaches for bromine recycling in large-scale syntheses.
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